
3-Methoxypyrazine-2-carbaldehyde
Overview
Description
3-Methoxypyrazine-2-carbaldehyde (MPCA) is a chemical compound with a molecular formula of C7H7NO2. It is a heterocyclic aromatic compound that is commonly used in scientific research. MPCA is known for its unique chemical properties, which make it an important compound in various fields such as pharmaceuticals, agriculture, and food industry.
Scientific Research Applications
1. Wine Production
- Summary of Application : 3-Alkyl-2-methoxypyrazines (MPs), including 3-Methoxypyrazine-2-carbaldehyde, contribute to the herbaceous flavor characteristics of wine. They are generally considered associated with poor-quality wine. To control the MPs in grapes and wine, an accurate understanding of MP metabolism is needed .
- Methods of Application : The review discusses the MP biosynthesis, degradation, and biochemical regulation. It proposes the existence of a cycle between MPs and 3-alkyl-2-hydropyrazines (HPs), which proceeds via O-(de)methylation steps. This cycle governs the MP contents of wines, which make the cycle the key participant in MP regulation by genes, environmental stimuli, and microbes .
- Results or Outcomes : The MP level is critical to wine quality. Excessive herbaceous odor in wine is often thought to be associated with unripe grapes or poor-quality wine. In contrast, low MP levels will decrease the grape varietal characteristic of red wine, and could not balance out the passionfruit and grapefruit odors of volatile thiols in Sauvignon blanc wine from New Zealand .
2. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application : 3-Methoxypyrazine-2-carbaldehyde is used in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine. The overall yield could be increased from 3.6% to 29.4% using this optimized protocol .
- Results or Outcomes : Both enantiomers of potent inhibitor 3 were synthesized. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
3. Synthesis of 2-Chloroquinoline-3-Carbaldehydes
- Summary of Application : 3-Methoxypyrazine-2-carbaldehyde is used in the synthesis of 2-chloroquinoline-3-carbaldehydes. These compounds are considered as reactive synthons in organic synthesis .
- Methods of Application : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .
- Results or Outcomes : The respective 2-chloro derivative can be obtained from 2-oxo-1,2-dihydroquinoline-3-carbaldehydes .
4. Food Flavoring
- Summary of Application : 3-Methoxypyrazine-2-carbaldehyde is used as a flavoring agent in the food industry. It contributes to the unique flavors of certain foods .
- Methods of Application : The compound is added to food products during the manufacturing process to enhance or modify their flavor .
- Results or Outcomes : The addition of 3-Methoxypyrazine-2-carbaldehyde can improve the taste and aroma of food products, making them more appealing to consumers .
5. Synthesis of Pyrazole Derivatives
- Summary of Application : 3-Methoxypyrazine-2-carbaldehyde is used in the synthesis of pyrazole derivatives. These compounds have various applications in medicinal chemistry due to their biological activities .
- Methods of Application : The synthesis of pyrazole derivatives involves several steps, including the formation of the pyrazole ring and subsequent functionalization .
- Results or Outcomes : Pyrazole derivatives synthesized from 3-Methoxypyrazine-2-carbaldehyde have shown promising biological activities, making them potential candidates for drug development .
properties
IUPAC Name |
3-methoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNNCWQBJSXORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579085 | |
| Record name | 3-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyrazine-2-carbaldehyde | |
CAS RN |
63874-90-8 | |
| Record name | 3-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
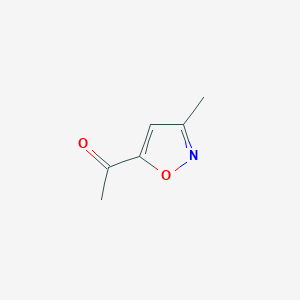
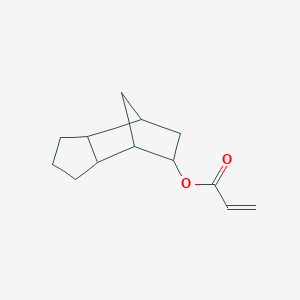
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

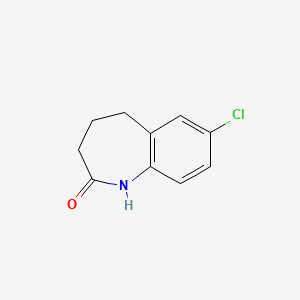
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
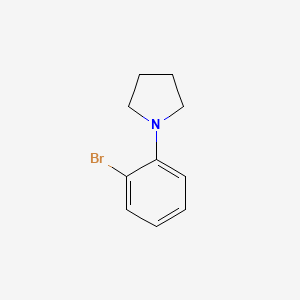
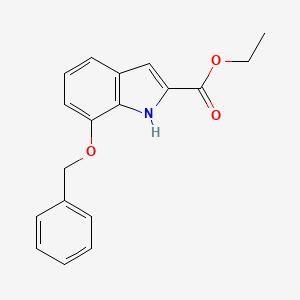
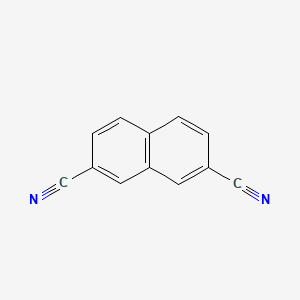
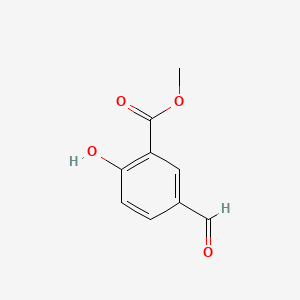
![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)